molecular formula C10H16ClN B8251921 3-Methyl-4-propylaniline;hydrochloride

3-Methyl-4-propylaniline;hydrochloride

Cat. No.: B8251921
M. Wt: 185.69 g/mol
InChI Key: RFIDSEMJZVXKQI-UHFFFAOYSA-N
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Description

3-Methyl-4-propylaniline hydrochloride is an aromatic amine derivative characterized by a methyl group at the 3-position and a propyl group at the 4-position of the aniline ring, with a hydrochloride salt enhancing its stability and solubility. The hydrochloride form is critical for pharmaceutical applications, improving bioavailability and facilitating analytical quantification via methods like RP-HPLC, as observed in studies on bamifylline and amitriptyline hydrochlorides .

Properties

IUPAC Name

3-methyl-4-propylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-4-9-5-6-10(11)7-8(9)2;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIDSEMJZVXKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-propylaniline;hydrochloride can be achieved through several methods. One common approach involves the nitration of aniline derivatives followed by reduction. For instance, starting with m-toluidine, the compound can be nitrated to introduce a nitro group, which is then reduced to form the amine. The propyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of 3-Methyl-4-propylaniline;hydrochloride typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reduction step, while alkylation is carried out using efficient alkylating agents .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-propylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3-Methyl-4-propylaniline;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propylaniline;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of aromatic amine hydrochlorides are heavily influenced by substituent groups. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
3-Methyl-4-propylaniline HCl 3-CH₃, 4-C₃H₇ Likely moderate hydrophobicity; potential intermediate in drug synthesis Inferred
3-Chloro-4-Methoxyaniline HCl 3-Cl, 4-OCH₃ Higher polarity due to Cl/OCH₃; 38.5% synthesis yield via nitrone route
Articaine Acid Propionamide HCl Thiophene core, 4-CH₃, N-propyl Used as impurity standard in articaine HCl; highlights role of propyl groups in stability
Prilocaine HCl Related Compound B 4-CH₃, N-propylamino Demonstrates propylamino groups enhance local anesthetic activity

Key Insights :

  • Methyl vs.
  • Propyl vs. Methoxy Groups : Propyl chains (e.g., in Articaine Acid Propionamide HCl) introduce steric bulk, which may affect binding affinity in receptor-targeted applications .

Analytical and Stability Profiles

Analytical methods for hydrochlorides often prioritize RP-HPLC due to their ionic nature and UV activity. For example:

  • Bamifylline HCl : Validated with linearity (R² > 0.999) across 5–30 μg/mL .
  • Amitriptyline HCl : Accuracy within 98–102% recovery in spiked samples .
  • Dosulepin HCl : Repeatability RSD < 2% in dissolution studies .

While direct data for 3-Methyl-4-propylaniline HCl are absent, its stability can be inferred from hygroscopic tendencies common to hydrochlorides (e.g., m.p. ~254°C in older hygroscopic analogues ). Modern studies emphasize solution stability under refrigerated conditions (e.g., gabapentin HCl stable for 24 hours at 4°C ).

Impurity and Regulatory Considerations

Impurity profiles for related compounds highlight regulatory benchmarks:

  • Articaine HCl : Requires control of propyl-containing impurities (e.g., 4-Methyl-N-propyl derivatives) to <0.1% per pharmacopeial standards .
  • Prilocaine HCl: Monitors o-Toluidine HCl (genotoxic impurity) at ppm levels .

For 3-Methyl-4-propylaniline HCl, analogous propyl or methyl-substituted byproducts (e.g., N-propyl isomers) would necessitate stringent chromatographic separation, achievable via methods validated for amitriptyline or famotidine HCl .

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